molecular formula C9H13NO B7905146 5-Methoxy-2-methylbenzylamine

5-Methoxy-2-methylbenzylamine

Cat. No. B7905146
M. Wt: 151.21 g/mol
InChI Key: HKNJJTXLCIGAFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2-methylbenzylamine is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Receptor Interaction and Pharmacological Properties : N-2-methoxybenzyl-phenethylamines (NBOMe drugs), which are structurally related to 5-Methoxy-2-methylbenzylamine, have been studied for their receptor binding profiles. These compounds interact potently with serotonergic receptors and have been predicted to have strong hallucinogenic effects similar to LSD (Rickli et al., 2015).

  • Toxicokinetics and Analytical Toxicology : Research on novel NBOMe derivatives, related to this compound, has provided insights into their metabolism, plasma protein binding, and detectability in urine. These findings are crucial for understanding drug-drug interactions and evaluating targets for toxicological screening (Richter et al., 2019).

  • Applications in Photodynamic Therapy : A study on zinc phthalocyanine substituted with benzenesulfonamide derivatives, which includes this compound-related compounds, highlights their potential in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).

  • Synthesis of Amino Diols : The 1,4-additions of amines to 5-methoxyfuran-2(5H)-one, a reaction involving this compound, is an efficient method for synthesizing amino diols, which are valuable in organic synthesis (Lange & Feringa, 1988).

  • Analytical Characterization in Forensic Toxicology : Various N-methoxybenzyl-methoxyphenylethylamine (NBOMe) derivatives, related to this compound, have been characterized for forensic toxicology purposes. These substances, identified on blotter papers, are designer hallucinogenic drugs and their analytical characterization is essential for law enforcement and public health safety (Poklis et al., 2015).

properties

IUPAC Name

(5-methoxy-2-methylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-3-4-9(11-2)5-8(7)6-10/h3-5H,6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNJJTXLCIGAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.